2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide

Catalog No.
S6711722
CAS No.
2034595-31-6
M.F
C16H12BrNO2S
M. Wt
362.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ben...

CAS Number

2034595-31-6

Product Name

2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide

IUPAC Name

2-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide

Molecular Formula

C16H12BrNO2S

Molecular Weight

362.2 g/mol

InChI

InChI=1S/C16H12BrNO2S/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(20-12)11-7-8-21-10-11/h1-8,10H,9H2,(H,18,19)

InChI Key

YLNSUKNGPSNJNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)Br

The exact mass of the compound 2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide is 360.97721 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide is a complex organic compound characterized by the presence of a bromine atom, a thiophene ring, a furan ring, and a benzamide group. This molecular structure imparts unique chemical properties that make it a subject of interest in various fields of research, particularly in organic chemistry and medicinal chemistry. The compound's IUPAC name indicates its structural components, which are essential for understanding its reactivity and potential applications.

  • Oxidation: The introduction of additional functional groups or modification of existing ones can be achieved through oxidation reactions.
  • Reduction: Specific functional groups can be altered or removed via reduction processes.
  • Substitution: The bromine atom in the compound is susceptible to nucleophilic substitution reactions, allowing for the introduction of different atoms or groups.

These reactions are fundamental for synthesizing derivatives or exploring the compound's reactivity in various chemical contexts.

Research indicates that 2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide may exhibit significant biological activity due to its structural features. Compounds containing thiophene and furan rings are often investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific biological interactions and mechanisms of action remain subjects of ongoing research, as understanding these pathways could lead to the development of novel therapeutic agents.

The synthesis of 2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Bromination: A suitable precursor undergoes bromination to introduce the bromine atom.
  • Cyclization: The thiophene and furan rings are incorporated through cyclization reactions.
  • Formation of Benzamide: The final step involves forming the benzamide group through reaction with an appropriate amine.

Optimization of reaction conditions such as temperature, solvent choice, and catalysts is crucial for achieving high yields and purity in the final product. Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability.

2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide has various applications:

  • As a Building Block: It serves as a precursor for synthesizing more complex organic molecules.
  • Research Tool: The compound is valuable in studying biological interactions and pathways due to its structural properties.
  • Material Science: It may find applications in producing advanced materials such as organic semiconductors and polymers.

Interaction studies involving 2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide focus on its binding affinity with specific biological targets, such as enzymes or receptors. These studies aim to elucidate the compound's mechanism of action and potential therapeutic effects. Understanding these interactions is critical for assessing its viability as a drug candidate or research tool.

Several compounds share structural similarities with 2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide:

Compound NameKey Features
2-bromo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamideSimilar structure but with a different position of thiophene
2-chloro-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamideContains chlorine instead of bromine
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamideLacks the bromine atom

Uniqueness

The uniqueness of 2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide lies in its specific combination of functional groups. This combination confers distinct chemical and biological properties that differentiate it from similar compounds, making it a versatile candidate for various applications in chemistry and biology.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

360.97721 g/mol

Monoisotopic Mass

360.97721 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

Explore Compound Types